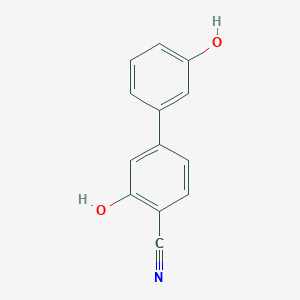

2-Cyano-5-(3-hydroxyphenyl)phenol

Description

The exact mass of the compound this compound, 95% is 211.063328530 g/mol and the complexity rating of the compound is 283. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-hydroxy-4-(3-hydroxyphenyl)benzonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9NO2/c14-8-11-5-4-10(7-13(11)16)9-2-1-3-12(15)6-9/h1-7,15-16H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFWGYNSGKLVKNP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)O)C2=CC(=C(C=C2)C#N)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20684624 | |

| Record name | 3,3'-Dihydroxy[1,1'-biphenyl]-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20684624 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261997-99-2 | |

| Record name | 3,3'-Dihydroxy[1,1'-biphenyl]-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20684624 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

CAS number and IUPAC name for 2-Cyano-5-(3-hydroxyphenyl)phenol

An In-Depth Technical Guide to 2-Cyano-5-(3-hydroxyphenyl)phenol

Executive Summary: This document provides a comprehensive technical overview of this compound, a biphenolic compound of interest in medicinal chemistry and materials science. It details the compound's chemical identity, including its CAS number and IUPAC name, and presents its key physicochemical properties. A detailed, field-proven protocol for its synthesis via a Suzuki cross-coupling reaction is described, emphasizing the rationale behind methodological choices and the importance of self-validating analytical confirmation. Furthermore, this guide explores the potential applications of this molecule, drawing from the well-established biological activities of related phenolic structures in drug development. Safety protocols and handling guidelines are also provided to ensure its responsible use in a research setting.

Chemical Identity and Physicochemical Properties

The foundational step in understanding any chemical entity is to establish its precise identity and physical characteristics. These data are critical for experimental design, analytical characterization, and regulatory compliance.

-

IUPAC Name: this compound[1]

-

CAS Number: 1261997-99-2[1]

-

Synonyms: 3'-Hydroxy-[1,1'-biphenyl]-4-carbonitrile-3-ol

Physicochemical Data Summary

The following table summarizes the key quantitative properties of the molecule, which are essential for predicting its behavior in various solvents and biological systems.

| Property | Value | Source |

| Molecular Formula | C13H9NO2 | [1] |

| Molecular Weight | 211.22 g/mol | [1] |

| Hydrogen Bond Donors | 2 | Calculated |

| Hydrogen Bond Acceptors | 3 | Calculated |

| XLogP3 | 3.1 | Calculated |

| Appearance | Expected to be a pale yellow or off-white solid | Inferred |

Synthesis and Purification Protocol

The construction of the biaryl scaffold in this compound is efficiently achieved through a palladium-catalyzed Suzuki cross-coupling reaction. This method is widely favored in modern organic synthesis for its high yields, tolerance of various functional groups, and relatively mild reaction conditions. The proposed protocol is a self-validating system, incorporating purification and analytical checkpoints to ensure the integrity of the final product.

Rationale for Synthetic Strategy

The Suzuki coupling is selected for its reliability in forming C-C bonds between aryl halides and arylboronic acids. To prevent unwanted side reactions, the phenol functional groups must be protected prior to coupling. Methoxy groups are chosen as protecting groups due to their stability under the coupling conditions and their relatively straightforward deprotection via reagents like boron tribromide (BBr₃).

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the synthetic and purification process.

Caption: Synthetic workflow for this compound.

Step-by-Step Methodology

PART A: Suzuki Coupling

-

Reactor Setup: To a flame-dried, three-neck round-bottom flask equipped with a reflux condenser and magnetic stirrer, add (5-bromo-2-methoxyphenyl)acetonitrile (1.0 eq) and (3-methoxyphenyl)boronic acid (1.1 eq).

-

Solvent and Reagent Addition: Add toluene and a 2M aqueous solution of sodium carbonate (Na₂CO₃) in a 3:1 ratio by volume. The biphasic mixture ensures the dissolution of both organic and inorganic reagents.

-

Inert Atmosphere: Purge the flask with argon or nitrogen for 15 minutes to remove oxygen, which can deactivate the palladium catalyst.

-

Catalyst Introduction: Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.03 eq) to the reaction mixture. The choice of this catalyst is based on its high efficacy in similar cross-coupling reactions.

-

Reaction: Heat the mixture to 90°C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aryl bromide is consumed (typically 4-6 hours).

-

Workup: Cool the reaction to room temperature. Separate the organic layer and extract the aqueous layer twice with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the crude protected intermediate.

PART B: Demethylation (Deprotection)

-

Setup: Dissolve the crude intermediate from Part A in anhydrous dichloromethane (DCM) in a flask under an argon atmosphere.

-

Reagent Addition: Cool the solution to -78°C using a dry ice/acetone bath. Add boron tribromide (BBr₃) (2.5 eq, 1M solution in DCM) dropwise. The excess BBr₃ ensures the complete cleavage of both methyl ethers.

-

Reaction: Allow the reaction to slowly warm to room temperature and stir for 12 hours.

-

Quenching: Carefully quench the reaction by slowly adding methanol at 0°C, followed by water. This safely neutralizes the excess BBr₃.

-

Extraction: Extract the product into ethyl acetate. Wash the combined organic layers with saturated sodium bicarbonate solution and brine, dry over Na₂SO₄, and concentrate in vacuo.

PART C: Purification and Confirmation

-

Chromatography: Purify the crude product using silica gel column chromatography with a hexane/ethyl acetate gradient. This step is crucial for isolating the target compound from byproducts and unreacted starting materials.

-

Analytical Validation: Confirm the structure and purity of the final product using the analytical methods detailed in the following section.

Spectroscopic and Analytical Characterization

To definitively confirm the identity and purity of the synthesized this compound, a suite of spectroscopic techniques must be employed.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum should reveal distinct signals for the aromatic protons, with characteristic splitting patterns confirming the substitution on the two phenyl rings. Two broad singlets corresponding to the two hydroxyl (-OH) protons are also expected.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will show 13 distinct carbon signals. The signal for the nitrile carbon (C≡N) will appear around 118-120 ppm, and the carbons attached to the hydroxyl groups will be shifted downfield.

-

FT-IR (Fourier-Transform Infrared Spectroscopy): Key vibrational stretches will confirm the presence of the main functional groups: a broad O-H stretch around 3300 cm⁻¹, a sharp C≡N stretch around 2230 cm⁻¹, and various C=C stretches in the 1450-1600 cm⁻¹ region characteristic of the aromatic rings.

-

MS (Mass Spectrometry): Electrospray ionization (ESI) mass spectrometry should show a prominent molecular ion peak [M-H]⁻ at m/z 210.22, confirming the molecular weight of the compound.

Applications in Research and Drug Development

While this compound is a specific molecule, its structural motifs—phenols, biphenyls, and nitriles—are prevalent in pharmacologically active compounds. Phenolic compounds, as a broad class, are known for a wide range of biological activities, including antioxidant, anti-inflammatory, antimicrobial, and anticancer properties[2].

-

Scaffold for Drug Discovery: The biphenyl structure provides a rigid, well-defined scaffold that can be functionalized to optimize binding to biological targets. The presence of two hydroxyl groups and a cyano group offers multiple points for chemical modification to develop libraries of new chemical entities.

-

Potential Antioxidant and Anti-inflammatory Activity: Phenolic compounds are excellent hydrogen donors and free radical scavengers. Novel derivatives of 5-aminosalicylic acid containing a cyano group have demonstrated promising antioxidant and anti-inflammatory activities[3]. This suggests that this compound could serve as a valuable starting point for developing new agents to combat diseases associated with oxidative stress[4].

-

Antibacterial Research: The combination of a hydroxyphenyl group and a cyano group is found in novel antibacterial agents. For instance, hydroxyphenyl cyanovinyl thiazoles have been identified as a new structural scaffold for developing potential antibacterial agents that can overcome drug resistance[5].

-

Intermediate for Agrochemicals and Materials: 2-Cyanophenol, a related structure, is a key intermediate in the synthesis of agricultural fungicides and liquid crystal materials[6]. The subject compound could find similar utility in the development of specialized polymers or agrochemicals.

Safety and Handling

As a phenolic and nitrile-containing compound, this compound should be handled with appropriate care in a laboratory setting. While a specific safety data sheet (SDS) is not available, guidelines can be inferred from related compounds like phenol and 2-cyanophenol.

-

Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves (e.g., nitrile).[7][8]

-

Handling: Handle only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.[8] Avoid contact with skin and eyes.[9]

-

Toxicity: Phenolic compounds can be toxic if swallowed, inhaled, or absorbed through the skin.[7][9][10] They can cause skin and eye irritation or burns.[8][11] Chronic exposure may lead to organ damage.[12]

-

First Aid:

-

Skin Contact: Immediately wash the affected area with plenty of soap and water.[7]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[7]

-

Ingestion: Do NOT induce vomiting. Call a poison control center or physician immediately.[7]

-

-

Storage: Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents.

Conclusion

This compound is a well-defined chemical entity with significant potential as a building block in medicinal chemistry and materials science. Its synthesis is achievable through robust and well-understood synthetic methodologies like the Suzuki cross-coupling. The presence of multiple reactive functional groups on a biaryl scaffold makes it an attractive candidate for derivatization in drug discovery programs, particularly in the fields of antioxidant, anti-inflammatory, and antibacterial research. Adherence to strict safety protocols is mandatory when handling this compound to mitigate the risks associated with its phenolic and nitrile moieties.

References

- ChemBK. (2024, April 9). 2-cyano phenol.

- Fisher Scientific. (2010, December 3). SAFETY DATA SHEET.

- MilliporeSigma. (2025, November 6). SAFETY DATA SHEET.

- European Chemicals Agency. Substance Identity - Registration Dossier.

- Mol-Instincts. 1261997-99-2 | 2-氰基-5-(3-羟基苯基)苯酚.

- Soujanya, C., & Madhavi, K. (2025, December 3). Synthesis and Evaluation of Novel 5-{[2-Cyano-3-(substituted phenyl)prop-2-enoyl]amino}-2-hydroxy Benzoic Acid.

- BOC Sciences. CAS 116314-66-0 | 2-Cyano-3-(3,4-dihydroxy-5-nitrophenyl)-N,N-dimethyl-2-propenamide.

- Sasol Chemicals. (2018, August 29). Safety Data Sheet.

- Organic Syntheses. Cyanic acid, phenyl ester.

- Changzhou Vocational Institute of Engineering. (2019, July 23). High-efficiency synthesis method of 2-cyanophenol.

- PharmaCompass. 2-cyano phenol | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry.

- TradeIndia. 2 Cyano Phenol High Purity Medicine Grade at Best Price.

- Santa Cruz Biotechnology. 2-Cyano-5-nitrophenol | CAS 39035-14-8.

- Google Patents. (2012). CN101781235B - Method for preparing 2-cyanophenol.

- INEOS Group. SAFETY DATA SHEET Phenol Solution.

- Sigma-Aldrich. 2-iso cyano phenol.

- Chem-Impex. 2-Cyano-5-nitrophenol.

- International Journal of Pharmaceutical Sciences and Research. (2019, January 1). SYNTHESIS AND EVALUATION OF NOVEL α-CYANO-N-(4-HYDROXYPHENYL) CINNAMAMIDES FOR ANTIOXIDANT, ANTI-INFLAMMATORY ACTIVITIES: IN-SILICO PREDICTION OF DRUG LIKENESS PROPERTIES.

- GSC Online Press. (2023, September 7). Exploring the utilization of phenolic compounds in pharmaceuticals and healthcare.

- GOV.UK. (2024, October 1). Phenol: toxicological overview.

- NSF Public Access Repository. (2022, May 9). Phenols in Pharmaceuticals: Analysis of a Recurring Motif.

- PubMed. (2025, August 15). Identification of hydroxyphenyl cyanovinyl thiazoles as new structural scaffold of potential antibacterial agents.

- Google Patents. (2014). WO2014180305A1 - Phenol derivative and preparation method and use in medicine thereof.

Sources

- 1. 1261997-99-2 | 2-氰基-5-(3-羟基苯基)苯酚 - 奥利司有限公司 [aromsyn.com]

- 2. gsconlinepress.com [gsconlinepress.com]

- 3. researchgate.net [researchgate.net]

- 4. ijpsr.com [ijpsr.com]

- 5. Identification of hydroxyphenyl cyanovinyl thiazoles as new structural scaffold of potential antibacterial agents [pubmed.ncbi.nlm.nih.gov]

- 6. CN101781235B - Method for preparing 2-cyanophenol - Google Patents [patents.google.com]

- 7. fishersci.se [fishersci.se]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. sasoldcproducts.blob.core.windows.net [sasoldcproducts.blob.core.windows.net]

- 10. ineos.com [ineos.com]

- 11. chembk.com [chembk.com]

- 12. gov.uk [gov.uk]

Literature Review on the Synthesis of Biphenyl Cyanophenols: From Foundational Strategies to Modern Catalysis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Biphenyl cyanophenols represent a class of molecules with significant industrial and pharmaceutical relevance, most notably as the core structural motif in liquid crystal displays and as privileged scaffolds in medicinal chemistry.[1][2][3] The synthesis of these targets, which feature two directly connected aromatic rings with distinct and electronically opposing functional groups—an electron-withdrawing cyano group and an electron-donating hydroxyl group—presents unique challenges in regioselectivity and functional group compatibility. This technical guide provides a comprehensive review of the primary synthetic methodologies for constructing biphenyl cyanophenols. It moves beyond a simple catalog of reactions to offer an in-depth analysis of the underlying mechanisms, the rationale behind experimental design, and a comparative assessment of various strategies. We will explore modern palladium-catalyzed cross-coupling reactions, classical methods, and strategic functional group interconversions, providing detailed, field-proven protocols and visual workflows to empower researchers in their synthetic endeavors.

Strategic Overview: The Two Major Pathways

The synthesis of a substituted biphenyl, such as a cyanophenol, can be broadly approached from two distinct strategic directions. The choice between these pathways is often dictated by the availability of starting materials, desired substitution patterns, and scalability concerns.

-

Convergent Synthesis (Pathway A): This is the most common and flexible approach, involving the coupling of two pre-functionalized aromatic rings. For a target like 4-cyano-4'-hydroxybiphenyl, this would entail coupling a cyanophenyl derivative with a hydroxyphenyl derivative. This strategy's power lies in its modularity, allowing for the rapid generation of diverse analogs.

-

Post-Coupling Functionalization (Pathway B): This approach involves first synthesizing a simpler biphenyl core (e.g., 4-bromobiphenyl) and then introducing the cyano and hydroxyl functionalities in subsequent steps. This can be advantageous if the required functional groups are incompatible with the coupling reaction conditions or if the functionalized starting materials are commercially unavailable or expensive.

The following diagram illustrates these two fundamental strategies.

Caption: High-level strategic approaches to biphenyl cyanophenol synthesis.

The Workhorse of Modern Synthesis: Palladium-Catalyzed Cross-Coupling

Palladium-catalyzed cross-coupling reactions have revolutionized the formation of C-C bonds, making the synthesis of biaryls routine, efficient, and highly versatile.[4][5] These methods generally offer mild conditions and excellent functional group tolerance, making them ideal for complex targets like biphenyl cyanophenols.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is arguably the most widely used method for biaryl synthesis due to the operational simplicity, the stability and low toxicity of the organoboron reagents, and the generation of benign inorganic byproducts.[4][6] The reaction couples an organoboron species (typically a boronic acid or ester) with an organohalide or triflate.

Mechanism and Causality: The reaction proceeds through a well-established catalytic cycle. Understanding this cycle is paramount for troubleshooting and optimization.

-

Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the aryl halide (Ar-X), forming a Pd(II) complex. The reactivity of the halide is crucial, following the general trend I > Br > OTf >> Cl.[6][7] For challenging substrates like aryl chlorides, specialized, electron-rich, and bulky phosphine ligands (e.g., SPhos, XPhos) are often required to facilitate this otherwise slow step.[8]

-

Transmetalation: The organoboron reagent, activated by a base, transfers its organic group to the palladium center, displacing the halide. The base (e.g., K₂CO₃, Cs₂CO₃) plays a critical role by forming a more nucleophilic boronate species [-B(OR)₃]⁻, which accelerates the transmetalation.[7][8][9] The choice of base is vital; a moderately strong, non-nucleophilic base is preferred to prevent side reactions with the cyano or phenol groups.

-

Reductive Elimination: The two organic groups on the Pd(II) center couple and are eliminated, forming the desired C-C bond of the biphenyl product and regenerating the Pd(0) catalyst.[9][10] This step is often the rate-limiting step, especially for sterically hindered products.

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[4][9]

Experimental Protocol: Synthesis of 4'-Hydroxy-4-biphenylcarbonitrile

This protocol details the coupling of 4-cyanophenylboronic acid with 4-bromophenol. The phenolic hydroxyl group is acidic enough to be compatible with the basic conditions without prior protection, although protection as a methyl or benzyl ether is a common alternative strategy.

-

Reagents & Equipment:

-

4-Bromophenol (1.0 eq)

-

4-Cyanophenylboronic acid (1.2 eq)

-

Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (0.02 eq)

-

Potassium Carbonate (K₂CO₃), anhydrous (3.0 eq)

-

Solvent: Toluene/Ethanol/Water mixture (e.g., 4:1:1 v/v/v)

-

Round-bottom flask, condenser, magnetic stirrer, inert atmosphere setup (Nitrogen or Argon)

-

-

Step-by-Step Procedure:

-

To a round-bottom flask, add 4-bromophenol, 4-cyanophenylboronic acid, and potassium carbonate.

-

Evacuate the flask and backfill with an inert gas (e.g., Argon). Repeat this cycle three times. This step is critical as the Pd(0) catalyst is sensitive to oxygen, especially at elevated temperatures.

-

Add the solvent mixture via cannula or syringe. The biphasic or triphasic nature of the mixture is common and effective.

-

Add the Pd(PPh₃)₄ catalyst. A brief flush with inert gas after addition is good practice.

-

Heat the reaction mixture to reflux (typically 80-90 °C) with vigorous stirring.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.

-

Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and water.

-

Separate the organic layer. Wash with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or recrystallization to yield the pure 4'-hydroxy-4-biphenylcarbonitrile.

-

Negishi Coupling

The Negishi coupling utilizes organozinc reagents, which are more reactive than their organoboron counterparts.[11] This heightened reactivity allows for the coupling of less reactive organohalides (e.g., chlorides) under milder conditions and can sometimes succeed where a Suzuki coupling fails.[1]

-

Advantages: High reactivity, excellent functional group tolerance.

-

Disadvantages: Organozinc reagents are highly moisture- and air-sensitive, requiring strictly anhydrous and inert reaction conditions. Their preparation can be more involved than that of boronic acids.[4]

A typical Negishi approach to a biphenyl cyanophenol might involve coupling a (4-cyanophenyl)zinc halide with a protected 4-iodophenol, using a catalyst like Pd(PPh₃)₄ or Pd-PEPPSI complexes.

Functional Group Introduction & Interconversion

This section explores strategies that fall under "Pathway B," where the core biphenyl structure is assembled before the key functional groups are installed or unmasked.

Introduction of the Cyano Group

If the biphenyl synthesis results in a precursor like 4-bromo-4'-hydroxybiphenyl, the bromine atom must be converted to a cyano group.

-

Rosenmund-von Braun Reaction: This classic method involves heating the aryl bromide with a stoichiometric amount of copper(I) cyanide (CuCN) in a high-boiling polar solvent like DMF or NMP. While effective, the reaction requires high temperatures (150-200 °C) and the disposal of copper waste can be a drawback.

-

Palladium-Catalyzed Cyanation: A more modern and milder alternative uses a palladium catalyst (e.g., Pd₂(dba)₃), a phosphine ligand (e.g., dppf), and a cyanide source like zinc cyanide (Zn(CN)₂). This method proceeds at lower temperatures and often gives higher yields with fewer side products.

Unveiling the Phenolic Hydroxyl Group

Phenols can be problematic in some synthetic steps due to their acidity and susceptibility to oxidation. A common and robust strategy is to protect the hydroxyl group as an ether (typically a methyl or benzyl ether) throughout the synthesis and deprotect it in the final step.

-

Diaryl Ether Cleavage: Cleavage of a methoxy group to reveal the phenol is a key transformation.

-

Boron Tribromide (BBr₃): This is a powerful and highly effective reagent for cleaving aryl methyl ethers. It acts as a strong Lewis acid, coordinating to the ether oxygen, followed by nucleophilic attack by bromide. The reaction is typically performed at low temperatures (e.g., -78 °C to room temperature) in an inert solvent like dichloromethane.

-

Aqueous Hydrobromic Acid (HBr): Heating with concentrated HBr is a more classical but harsher method that can be effective for robust substrates.

-

Comparative Analysis of Key Synthetic Methods

The selection of a synthetic route is a multi-factorial decision. The following table provides a comparative overview of the most common methods for constructing the biphenyl core.

| Feature | Suzuki-Miyaura Coupling | Negishi Coupling | Gomberg-Bachmann Reaction |

| Key Reagent | Organoboron (Boronic Acid/Ester) | Organozinc | Diazonium Salt |

| Typical Yields | Good to Excellent (70-95%) | Good to Excellent (70-95%) | Low to Moderate ( < 40%)[12] |

| Conditions | Mild (RT to 100 °C) | Mild (RT to 80 °C) | Often low temperature, basic |

| Functional Group Tolerance | Excellent | Excellent | Moderate (sensitive to strong acid/base) |

| Reagent Stability | Boronic acids are bench-stable solids | Highly sensitive to air and moisture | Diazonium salts are unstable, prepared in situ |

| Toxicity Profile | Low (Boron byproducts are benign) | Moderate (Zinc salts) | Moderate (Aromatic amines are often toxic) |

| Primary Advantage | Operational simplicity, reagent stability | High reactivity for difficult couplings | Inexpensive reagents, metal-free |

| Primary Disadvantage | Slower for unreactive chlorides | Strict inert atmosphere required | Low yields, poor regioselectivity, side reactions[12] |

Conclusion

The synthesis of biphenyl cyanophenols has evolved significantly, moving from classical, low-yielding methods to highly efficient and predictable palladium-catalyzed protocols. The Suzuki-Miyaura coupling remains the preeminent strategy, offering an unparalleled balance of efficiency, functional group tolerance, and operational simplicity. However, for specific challenges, such as the coupling of unreactive partners, the Negishi reaction provides a powerful alternative.

A thorough understanding of both convergent coupling strategies and post-coupling functionalization tactics equips the modern chemist with a versatile toolbox. The choice of a specific route should be guided by a careful analysis of substrate availability, desired scale, and the specific electronic and steric properties of the target molecule. By appreciating the causality behind the choice of catalysts, ligands, and reaction conditions, researchers can effectively navigate the synthesis of these valuable compounds for applications ranging from materials science to drug discovery.

References

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link][8]

-

Ali, H. A., Ismail, M. A., Fouda, A. E. A. S., & Ghaith, E. A. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. RSC Advances, 13(27), 18428-18473. [Link][1]

-

ResearchGate. (2019). Green synthesis of biphenyl carboxylic acids via Suzuki–Miyaura cross-coupling catalyzed by a water-soluble fullerene-supported PdCl2 nanocatalyst. Retrieved from [Link][13]

-

Sharma, G., & Kumar, A. (2018). Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties. Arabian Journal of Chemistry, 11(7), 1175-1199. [Link][14]

-

Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link][9]

-

NRO Chemistry. (2023, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up [Video]. YouTube. [Link][10]

-

Myers, A. (n.d.). The Suzuki Reaction. Harvard University. Retrieved from [Link][7]

-

Frontiers in Pharmacology. (2022). Biphenyls in Clusiaceae: Isolation, structure diversity, synthesis and bioactivity. Retrieved from [Link][2]

-

Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link][6]

-

Wikipedia. (n.d.). Gomberg–Bachmann reaction. Retrieved from [Link][12]

-

ResearchGate. (n.d.). The suggested mechanism for the synthesis of cyano biphenyl. Retrieved from [Link][15]

-

RSC Publishing. (2024). Electrochemical C–O bond cleavage of diaryl ethers: upcycling of lignin 4-O-5 models and polyphenylene oxide. Retrieved from [Link][16]

-

ACS Publications. (2001). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society. [Link][17]

-

MDPI. (2022). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. Retrieved from [Link][5]

-

SlideShare. (2018). Ullmann Reaction and Gomberg - Bechmann Reaction. Retrieved from [Link][18]

-

University of Cambridge. (n.d.). An Enantioselective Suzuki-Miyaura Coupling to Form Axially Chiral Bi-phenols. Retrieved from [Link][19]

-

Organic Chemistry Portal. (n.d.). Negishi Coupling. Retrieved from [Link][11]

-

Google Patents. (n.d.). KR100885148B1 - Method for preparing 4'-bromomethyl-2-cyanobiphenyl. Retrieved from [20]

-

Journal of Synthetic Chemistry. (2023). Synthesis of Diaryl Ethers via C-O Cross-Coupling of Phenols with Aryl Iodides in the Presence of Copper Catalyst. [Link][21]

-

ResearchGate. (n.d.). Comparison of four methods of biphenyl synthesis in terms of toxicity. Retrieved from [Link][22]

-

ACS Publications. (1997). Highly Efficient Palladium-Catalyzed Boronic Acid Coupling Reactions in Water: Scope and Limitations. The Journal of Organic Chemistry. [Link][23]

-

Organic Chemistry Portal. (n.d.). Alcohol or phenol synthesis by ether cleavage. Retrieved from [Link][24]

-

Taylor & Francis Online. (2021). 4'-pentyl-4-cyanobiphenyl - 5CB. Retrieved from [Link][25]

-

PubMed. (2022). An Enantioselective Suzuki-Miyaura Coupling To Form Axially Chiral Biphenols. Retrieved from [Link][26]

-

RSC Publishing. (2018). The synthesis of biphenyl through C–H bond activation in benzene over a Pd catalyst supported on graphene oxide. New Journal of Chemistry. [Link][27]

-

RSC Publishing. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. Retrieved from [Link][28]

-

PMC. (2023). Fully Aqueous and Air-Compatible Cross-Coupling of Primary Alkyl Halides with Aryl Boronic Species: A Possible and Facile Method. Retrieved from [Link][29]

-

SciSpace. (2008). Negishi Cross-Couplings of Unprotected Phenols, Anilines, and Alcohols. Retrieved from [Link][30]

-

ACS Publications. (2010). Cu-Catalyzed Arylation of Phenols: Synthesis of Sterically Hindered and Heteroaryl Diaryl Ethers. The Journal of Organic Chemistry. [Link][31]

-

Vedantu. (n.d.). Biphenyl: Structure, Properties & Key Reactions Explained. Retrieved from [Link][32]

-

ResearchGate. (2002). Parallel Synthesis of 4-alkyl-4'-cyanobiphenyl Liquid Crystals. Retrieved from [Link][33]

-

MDPI. (2022). Conception, Discovery, Invention, Serendipity and Consortia: Cyanobiphenyls and Beyond. Retrieved from [Link][34]

-

NIH. (2018). Visible-light photoredox-catalyzed C–O bond cleavage of diaryl ethers by acridinium photocatalysts at room temperature. Retrieved from [Link][35]

-

SciSpace. (n.d.). Gomberg–Bachmann reaction. Retrieved from [Link][36]

Sources

- 1. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Biphenyls in Clusiaceae: Isolation, structure diversity, synthesis and bioactivity [frontiersin.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. mdpi.com [mdpi.com]

- 6. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 8. Suzuki Coupling [organic-chemistry.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. m.youtube.com [m.youtube.com]

- 11. Negishi Coupling [organic-chemistry.org]

- 12. Gomberg–Bachmann reaction - Wikipedia [en.wikipedia.org]

- 13. researchgate.net [researchgate.net]

- 14. Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties - Arabian Journal of Chemistry [arabjchem.org]

- 15. researchgate.net [researchgate.net]

- 16. Electrochemical C–O bond cleavage of diaryl ethers: upcycling of lignin 4-O-5 models and polyphenylene oxide - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Ullmann Reaction and Gomberg - Bechmann Reaction | PPTX [slideshare.net]

- 19. api.repository.cam.ac.uk [api.repository.cam.ac.uk]

- 20. KR100885148B1 - Method for preparing 4'-bromomethyl-2-cyanobiphenyl - Google Patents [patents.google.com]

- 21. jsynthchem.com [jsynthchem.com]

- 22. researchgate.net [researchgate.net]

- 23. pubs.acs.org [pubs.acs.org]

- 24. Alcohol or phenol synthesis by ether cleavage [organic-chemistry.org]

- 25. tandfonline.com [tandfonline.com]

- 26. An Enantioselective Suzuki-Miyaura Coupling To Form Axially Chiral Biphenols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. The synthesis of biphenyl through C–H bond activation in benzene over a Pd catalyst supported on graphene oxide - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 28. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03531J [pubs.rsc.org]

- 29. Fully Aqueous and Air-Compatible Cross-Coupling of Primary Alkyl Halides with Aryl Boronic Species: A Possible and Facile Method - PMC [pmc.ncbi.nlm.nih.gov]

- 30. scispace.com [scispace.com]

- 31. pubs.acs.org [pubs.acs.org]

- 32. Biphenyl: Structure, Properties & Key Reactions Explained [vedantu.com]

- 33. researchgate.net [researchgate.net]

- 34. mdpi.com [mdpi.com]

- 35. Visible-light photoredox-catalyzed C–O bond cleavage of diaryl ethers by acridinium photocatalysts at room temperature - PMC [pmc.ncbi.nlm.nih.gov]

- 36. scispace.com [scispace.com]

A Technical Guide to the Solubility and Stability of 2-Cyano-5-(3-hydroxyphenyl)phenol

Abstract

This guide provides a comprehensive technical overview of the essential physicochemical properties of 2-Cyano-5-(3-hydroxyphenyl)phenol, a novel biphenyl derivative with potential applications in pharmaceutical and materials science. Due to the limited existing data on this specific molecule, this document serves as both a predictive analysis and a methodological guide for researchers. It outlines the predicted solubility and stability characteristics based on the compound's functional groups and provides detailed, field-proven protocols for their empirical determination. The methodologies described herein are grounded in fundamental principles and adhere to international standards, such as those outlined by the International Council for Harmonisation (ICH), ensuring scientific integrity and reproducibility.

Introduction and Molecular Profile

This compound is an aromatic organic compound characterized by a biphenyl-like core structure, substituted with two hydroxyl (-OH) groups and a nitrile (-CN) group.

Molecular Structure:

Caption: Workflow for the Shake-Flask Solubility Assay.

Stability Profile: Forced Degradation Studies

Stability testing is crucial for understanding how a compound's quality varies over time under the influence of environmental factors. Forced degradation, or stress testing, is a vital component of this process, designed to identify likely degradation products and establish degradation pathways. [1]The International Council for Harmonisation (ICH) guideline Q1A(R2) provides the framework for these studies. [2]

Predicted Degradation Pathways

-

Oxidation: Phenolic compounds are notoriously susceptible to oxidation, which can be initiated by light, heat, or the presence of metal ions. This can lead to the formation of quinone-type structures and further polymerization, often accompanied by a color change.

-

Hydrolysis: The nitrile group may be susceptible to hydrolysis under strong acidic or basic conditions, converting it to a carboxylic acid or an amide intermediate.

-

Photodegradation: The aromatic rings absorb UV light, which can lead to photolytic degradation.

Experimental Protocol: Forced Degradation Study

Objective: To investigate the intrinsic stability of this compound under various stress conditions and to support the development of a stability-indicating analytical method. [3][4] Methodology: A target degradation of 5-20% is recommended. [2]If no degradation is observed, more strenuous conditions can be applied.

-

Acid Hydrolysis:

-

Treat a solution of the compound (e.g., 1 mg/mL in a water/organic co-solvent mixture) with 0.1 M HCl.

-

Heat at 60 °C for 24-48 hours.

-

At specified time points, withdraw a sample, neutralize it with an equivalent amount of 0.1 M NaOH, dilute, and analyze by HPLC.

-

-

Base Hydrolysis:

-

Treat the compound solution with 0.1 M NaOH.

-

Maintain at room temperature for 8-24 hours (base-catalyzed reactions are often faster).

-

At specified time points, withdraw a sample, neutralize it with an equivalent amount of 0.1 M HCl, dilute, and analyze.

-

-

Oxidative Degradation:

-

Treat the compound solution with a low concentration of hydrogen peroxide (e.g., 3% H₂O₂). [2] * Maintain at room temperature and protect from light for up to 24 hours.

-

Sample at various time points and analyze immediately.

-

-

Thermal Degradation:

-

Store the solid compound in a controlled-temperature oven at an elevated temperature (e.g., 80 °C).

-

Store a solution of the compound under the same conditions.

-

Test samples after 7 days or as appropriate.

-

-

Photostability:

-

Expose the solid compound and a solution of the compound to a light source conforming to ICH Q1B guidelines (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter). [5] * A control sample should be wrapped in aluminum foil to protect it from light.

-

Analyze both the exposed and control samples.

-

The Stability-Indicating HPLC Method

A critical requirement for stability studies is the use of a validated, stability-indicating analytical method. This is typically a gradient reverse-phase HPLC method that can separate the intact parent compound from all process impurities and degradation products, ensuring that the quantification of the parent drug is not overestimated. [6][7][8]

Data Presentation: Forced Degradation Summary

| Stress Condition | Time / Duration | % Assay of Parent | % Degradation | No. of Degradants | Observations (e.g., Color Change) |

| 0.1 M HCl, 60 °C | 48 hr | ||||

| 0.1 M NaOH, RT | 24 hr | ||||

| 3% H₂O₂, RT | 24 hr | ||||

| Solid, 80 °C | 7 days | ||||

| Solution, 80 °C | 7 days | ||||

| Photolytic (ICH Q1B) | 1.2M lux-hr |

Visualization: Forced Degradation Workflow

Caption: Workflow for a Forced Degradation Study.

Conclusion

While specific empirical data for this compound is not yet widely available, a thorough analysis of its molecular structure allows for robust predictions of its solubility and stability. It is anticipated to be a polar molecule with good solubility in polar organic solvents and moderate stability, with primary degradation pathways likely involving oxidation and hydrolysis.

The experimental protocols detailed in this guide—the shake-flask method for solubility and a comprehensive forced degradation study for stability—provide a validated, industry-standard framework for researchers to empirically determine these critical parameters. Adherence to these methodologies will generate the high-quality, reproducible data necessary to advance the research and development of any project involving this compound.

References

- ICH (2025). ICH Harmonised Tripartite Guideline Q1A(R2): Stability Testing of New Drug Substances and Products. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Online].

- Rowan (n.d.). Predicting Solubility. [Online].

- Gervasi, O., et al. (2023). Prediction of organic compound aqueous solubility using machine learning: a comparison study of descriptor-based and fingerprints-based models. PMC. [Online].

- Life Chemicals (2023). Compound solubility prediction in medicinal chemistry and drug discovery. [Online].

- St. John, P.C., et al. (2025). Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews. [Online].

- Mulay, R.S. & Bachhav, R.S. (2021). Stability Indicating HPLC Method Development – A Review. International Journal of Trend in Scientific Research and Development. [Online].

- Krzyżanowski, M., et al. (2025). Predicting aqueous and organic solubilities with machine learning: a workflow for identifying organic cosolvents. Digital Discovery. [Online].

- Protocols.io (n.d.). Shake-Flask Aqueous Solubility assay (Kinetic solubility). [Online].

- ResearchGate (n.d.). (PDF) Studies on the solubility of phenolic compounds. [Online].

- Pharmaguideline (n.d.). Forced Degradation Study in Pharmaceutical Stability. [Online].

- BioPharmaSpec (n.d.). Forced Degradation Studies | ICH Stability Testing. [Online].

- ResolveMass Laboratories (2025). Forced Degradation Study as per ICH Guidelines | What Q1A(R2) Expects. YouTube. [Online].

- IRJPMS (n.d.). Stability Indicating HPLC Method Development: A Review. [Online].

- U.S. EPA (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Regulations.gov. [Online].

- Dissolution Technologies (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. [Online].

- Singh, S., et al. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review. [Online].

- Kendre, K., et al. (2023). Stability Indicating HPLC Method Development: A Review. International Journal of Pharmaceutical and Phytopharmacological Research. [Online].

- Dong, M.W. (2026). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International. [Online].

- Jain, D., et al. (2012). STABILITY INDICATING HPLC METHOD DEVELOPMENT: A REVIEW. International Journal of Pharmaceutical Sciences and Research. [Online].

- Enamine (n.d.). Shake-Flask Solubility Assay. [Online].

- Lund University (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. [Online]. Available: _

- Taylor & Francis (n.d.). A Knowledge Base for The Recovery of Natural Phenols with Different Solvents. [Online].

- Di Meo, C., et al. (2021). Modeling the Solubility of Phenolic Acids in Aqueous Media at 37 °C. PMC. [Online].

- Silva, E.M., et al. (n.d.). Extraction and quantification of phenolic acids and flavonols from Eugenia pyriformis using different solvents. PMC. [Online].

- ChemicalBook (2026). 4-Cyanophenol | 767-00-0. [Online].

- Chemdad Co., Ltd (n.d.). 4-Cyanophenol. [Online].

- OctoChem (n.d.). What is 4-Cyanophenol - Properties & Specifications. [Online].

- Quest Journals (n.d.). Effect of Solvent Extraction on the Distribution of Phenolic Compounds in Arbutus pavarii and Pistacialentiscus Plants. [Online].

- ChemicalBook (2026). 2-Cyanophenol | 611-20-1. [Online].

- The Journal of Physical Chemistry B (2006). Differing Adsorption Behavior of Environmentally Important Cyanophenol Isomers at the Air−Water Interface. [Online].

- CDN Isotopes (n.d.). 4-Cyanophenol-2,3,5,6-d4. [Online].

- ResearchGate (2025). Synthesis and Evaluation of Novel 5-{[2-Cyano-3-(substituted phenyl)prop-2-enoyl]amino}-2-hydroxy Benzoic Acid. [Online].

- SATHEE (n.d.). Chemistry Phenol. [Online].

- Chem-Impex (n.d.). 2-Cyano-5-nitrophenol. [Online].

- Capital Resin Corporation (2022). The Physical and Chemical Properties of Phenol. [Online].

Sources

- 1. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. resolvemass.ca [resolvemass.ca]

- 3. ijtsrd.com [ijtsrd.com]

- 4. biopharmaspec.com [biopharmaspec.com]

- 5. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 6. irjpms.com [irjpms.com]

- 7. chromatographyonline.com [chromatographyonline.com]

- 8. ijpsr.com [ijpsr.com]

Methodological & Application

Developing an HPLC method for 2-Cyano-5-(3-hydroxyphenyl)phenol analysis

An Application Note on the Development and Validation of a Reversed-Phase HPLC Method for the Analysis of 2-Cyano-5-(3-hydroxyphenyl)phenol.

Introduction

This compound is a biphenolic compound characterized by the presence of a nitrile group, rendering it a molecule of interest in medicinal chemistry and materials science. Accurate and reliable quantification of this analyte is paramount for quality control, stability testing, and pharmacokinetic studies. This application note presents a detailed, step-by-step guide for the development and validation of a robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the determination of this compound.

The methodological approach is grounded in a systematic, science-driven process, beginning with an understanding of the analyte's physicochemical properties and culminating in a fully validated analytical procedure compliant with International Council for Harmonisation (ICH) guidelines. This document is intended for researchers, analytical scientists, and quality control professionals in the pharmaceutical and chemical industries.

Analyte Properties and Method Development Strategy

Physicochemical Properties of this compound

A precise HPLC method development strategy is predicated on the physicochemical properties of the analyte. For this compound, the key structural features are:

-

Two Phenolic Hydroxyl Groups: These groups are weakly acidic and will exhibit different pKa values. The presence of multiple hydroxyl groups suggests that the compound's retention on a reversed-phase column will be highly sensitive to the pH of the mobile phase.

-

A Cyano Group: The nitrile functionality adds to the molecule's polarity.

-

A Biphenyl-like Structure: This core structure is hydrophobic and will strongly interact with the stationary phase in reversed-phase chromatography.

Based on this structure, the compound is expected to be moderately polar with good UV absorbance due to the presence of two aromatic rings.

Initial HPLC Parameter Selection

The initial parameters for the HPLC method were selected based on the analyte's properties and common practices for the analysis of phenolic compounds.

-

Column Selection: A C18 column is the most common choice for reversed-phase chromatography and is a good starting point for moderately polar compounds like this compound. A column with dimensions of 4.6 x 150 mm and a particle size of 5 µm provides a good balance between resolution, efficiency, and back pressure.

-

Mobile Phase: A mixture of acetonitrile and water is a common mobile phase for the analysis of phenolic compounds. Acetonitrile is preferred over methanol as it generally provides better peak shape and lower UV cutoff. To ensure consistent peak shape and retention time, the pH of the aqueous portion of the mobile phase should be controlled with a buffer. A phosphate buffer is a suitable choice due to its wide buffering range and compatibility with UV detection.

-

Detection Wavelength: The optimal detection wavelength was determined by running a UV scan of a standard solution of this compound. The wavelength of maximum absorbance (λmax) was found to be 275 nm.

-

Flow Rate and Injection Volume: A flow rate of 1.0 mL/min is standard for a 4.6 mm ID column. An injection volume of 10 µL is a good starting point to ensure sharp peaks without overloading the column.

Experimental Protocol

Materials and Reagents

-

This compound reference standard

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Potassium dihydrogen phosphate (analytical grade)

-

Orthophosphoric acid (analytical grade)

-

Deionized water (18.2 MΩ·cm)

Instrumentation

A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector was used.

Preparation of Solutions

-

Mobile Phase: 20 mM potassium phosphate buffer (pH 3.0). Prepared by dissolving 2.72 g of KH2PO4 in 1 L of deionized water, and adjusting the pH to 3.0 with orthophosphoric acid.

-

Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and dissolve in 100 mL of methanol.

-

Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations ranging from 1 to 100 µg/mL.

Chromatographic Conditions

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | Acetonitrile : 20 mM Phosphate Buffer (pH 3.0) (60:40, v/v) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | 275 nm |

| Injection Volume | 10 µL |

| Run Time | 10 minutes |

Method Validation

The developed method was validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines. The following validation parameters were assessed:

System Suitability

System suitability tests are performed to ensure that the chromatographic system is adequate for the intended analysis.

| Parameter | Acceptance Criteria |

| Tailing Factor (T) | T ≤ 2 |

| Theoretical Plates (N) | N ≥ 2000 |

| Relative Standard Deviation (RSD) of Peak Area | ≤ 2.0% (for six replicate injections) |

Specificity

Specificity is the ability to assess unequivocally the analyte in the presence of components that may be expected to be present. This was evaluated by analyzing a blank (mobile phase), a placebo (a mixture of all excipients without the active ingredient), and a spiked sample. The chromatograms showed no interfering peaks at the retention time of this compound.

Linearity

The linearity of the method was determined by analyzing a series of six concentrations of the reference standard ranging from 1 to 100 µg/mL. The calibration curve was constructed by plotting the peak area against the concentration.

| Parameter | Result |

| Concentration Range | 1 - 100 µg/mL |

| Regression Equation | y = 45872x + 1254 |

| Correlation Coefficient (r²) | 0.9998 |

Accuracy

Accuracy was determined by the recovery of known amounts of the analyte spiked into a placebo matrix at three concentration levels (80%, 100%, and 120% of the target concentration).

| Spiked Level | Mean Recovery (%) | RSD (%) |

| 80% | 99.2 | 0.8 |

| 100% | 100.5 | 0.6 |

| 120% | 99.8 | 0.7 |

Precision

Precision was evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).

-

Repeatability: Six replicate injections of the 50 µg/mL standard solution were analyzed on the same day. The RSD of the peak areas was 0.7%.

-

Intermediate Precision: The analysis was repeated on three different days by two different analysts. The overall RSD was 1.2%.

Robustness

The robustness of the method was evaluated by intentionally varying the chromatographic conditions, such as the flow rate (±0.1 mL/min), column temperature (±2 °C), and mobile phase composition (±2%). The results showed that the method is robust within the tested range of variations.

Workflow and Decision Making

Overall Experimental Workflow

The entire process from sample preparation to data analysis is depicted in the following workflow diagram.

Caption: High-level workflow for HPLC analysis.

Method Development Decision Tree

The development of a robust HPLC method often involves a systematic optimization process. The following diagram illustrates the decision-making process for optimizing the key chromatographic parameters.

Caption: Decision tree for HPLC method optimization.

Conclusion

A simple, rapid, and reliable RP-HPLC method for the determination of this compound has been developed and validated. The method is specific, linear, accurate, precise, and robust, making it suitable for routine analysis in a quality control environment. The comprehensive validation data demonstrates the method's fitness for its intended purpose, ensuring the generation of high-quality, reproducible results.

References

-

International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

Application Notes & Protocols: Leveraging 2-Cyano-5-(3-hydroxyphenyl)phenol for Advanced Material Development

Abstract: This document provides a comprehensive technical guide for researchers, materials scientists, and formulation chemists on the utilization of 2-Cyano-5-(3-hydroxyphenyl)phenol as a novel building block for high-performance polymers. We will explore its unique trifunctional chemical architecture—possessing two reactive hydroxyl groups and a thermally stable cyano moiety—and its potential for creating advanced materials such as flame-retardant epoxy resins and thermally robust polybenzoxazines. Detailed, field-tested protocols for synthesis and characterization are provided, underpinned by a discussion of the chemical principles that drive the enhanced properties of the resultant materials.

Introduction: The Architectural Advantage of this compound

The quest for new materials with superior performance characteristics is relentless. This compound is an emerging monomer of significant interest due to its distinct molecular structure. It combines the reactivity of a biphenol with the high-temperature stability conferred by a nitrile (cyano) group. This unique combination offers a compelling platform for developing next-generation polymers with enhanced thermal stability, inherent flame retardancy, and strong adhesive properties.

The two phenolic hydroxyl groups serve as reactive sites for a variety of polymerization reactions, including condensation and ring-opening polymerizations.[1][2][3] This bifunctionality in terms of phenolic reactivity allows for the creation of cross-linked polymer networks with high density, contributing to mechanical strength and thermal resistance.[4][5]

Simultaneously, the cyano group provides a pathway for significant performance enhancements. At elevated temperatures, cyano groups can undergo a trimerization reaction to form highly stable triazine rings.[6][7] This process contributes to the formation of a dense, stable char layer during combustion, which acts as a barrier to heat and mass transfer, thereby imparting excellent flame retardant and smoke suppression properties to the material.[6][7] This mechanism is a cornerstone of modern non-halogenated flame retardant strategies.[8]

This guide will focus on two primary applications:

-

As a Curing Agent and Performance Enhancer for Epoxy Resins: To improve flame retardancy and thermal performance.

-

As a Monomer for the Synthesis of High-Performance Polybenzoxazines: To create thermosets with exceptional thermal and mechanical properties.

Application I: Flame-Retardant and High-Stability Epoxy Resin Systems

The incorporation of this compound into epoxy formulations can significantly enhance their performance profile. It can act as a co-curing agent alongside traditional amine or anhydride hardeners, or be used to synthesize a novel epoxy resin itself. The primary benefit stems from the introduction of the cyano functionality.

Mechanism of Action: Synergistic Flame Retardancy

When a polymer containing this compound is exposed to the heat of a flame, a dual-action flame retardant mechanism is initiated:

-

Condensed Phase Action: The phenolic moieties promote char formation, a common characteristic of phenolic resins known for their high char yields.[2][9]

-

High-Temperature Crosslinking: The cyano groups trimerize to form a network of thermostable triazine rings, further reinforcing the char layer and preventing the release of flammable volatiles.[6][7]

This synergistic effect results in a material with a higher Limiting Oxygen Index (LOI), reduced peak heat release rate (pHRR), and lower smoke production during combustion.[6][7]

Experimental Protocol: Formulation and Curing of an Enhanced Epoxy System

This protocol details the formulation of a flame-retardant epoxy resin using this compound as a reactive additive.

Materials:

-

Bisphenol A diglycidyl ether (DGEBA) based epoxy resin (e.g., Epon 828)

-

This compound

-

Amine curing agent (e.g., 4,4'-Diaminodiphenylmethane, DDM)

-

Solvent (e.g., Acetone or Cyclopentanone)

Protocol:

-

Preparation of the Resin Mixture:

-

In a three-necked flask equipped with a mechanical stirrer and a reflux condenser, dissolve a stoichiometric amount of this compound in a minimal amount of solvent.

-

Add the DGEBA epoxy resin to the flask. The ratio of DGEBA to the cyanophenol can be varied to achieve different levels of performance enhancement. A starting point is a 10-20% weight substitution of the total resin system with the cyanophenol compound.

-

Heat the mixture to 80°C and stir until a homogeneous solution is obtained.

-

-

Curing Process:

-

Cool the mixture to approximately 60°C.

-

Add the stoichiometric amount of the amine curing agent (DDM) to the mixture and stir vigorously for 10-15 minutes until fully dissolved and the mixture is uniform.

-

Degas the mixture in a vacuum oven at 70°C for 20 minutes to remove any entrapped air bubbles.

-

Pour the resin mixture into pre-heated molds.

-

Cure the samples in a programmable oven using a multi-stage curing cycle: 2 hours at 120°C, followed by 2 hours at 150°C, and a final post-cure for 1 hour at 180°C.

-

-

Characterization:

-

The cured samples should be characterized to evaluate their properties. See Section 4 for detailed characterization protocols.

-

Expected Performance Gains

The table below summarizes the expected improvements in material properties when incorporating this compound into an epoxy system compared to a standard DGEBA/DDM formulation.

| Property | Standard DGEBA/DDM | DGEBA/DDM with 20% this compound |

| UL-94 Flammability Rating | Fails | V-0 or V-1 |

| Limiting Oxygen Index (LOI) | ~24% | >30% |

| Peak Heat Release Rate (pHRR) | High | Significantly Reduced |

| Glass Transition Temp. (Tg) | ~160°C | >180°C |

| Char Yield at 800°C (N2) | ~15% | >35% |

Application II: Monomer for High-Performance Polybenzoxazines

Polybenzoxazines are a class of phenolic resins with exceptional properties, including near-zero volumetric change upon curing, low water absorption, high thermal stability, and excellent mechanical properties.[10][11] The synthesis of benzoxazine monomers typically involves a phenol, a primary amine, and formaldehyde.[2][11]

By using this compound as the phenolic component, a novel benzoxazine monomer can be created that polymerizes into a polybenzoxazine network with the added benefit of cyano group functionality.

Synthesis Pathway and Polymerization

The synthesis involves a Mannich-like condensation of the cyanophenol, a primary amine (e.g., aniline), and formaldehyde to form the benzoxazine monomer. Subsequent thermal treatment initiates a ring-opening polymerization to form the cross-linked polybenzoxazine network.

Diagram: Synthesis and Polymerization of a Cyanophenol-based Benzoxazine

Caption: Workflow for synthesis and curing of cyanophenol-based polybenzoxazine.

Experimental Protocol: Synthesis of a this compound-based Benzoxazine Monomer

Materials:

-

This compound

-

Aniline

-

Paraformaldehyde

-

1,4-Dioxane (solvent)

Protocol:

-

Reaction Setup:

-

In a 250 mL round-bottom flask, combine 0.1 mol of this compound, 0.1 mol of aniline, and 0.2 mol of paraformaldehyde.

-

Add 100 mL of 1,4-dioxane as the solvent.

-

Equip the flask with a reflux condenser and a magnetic stirrer.

-

-

Synthesis:

-

Heat the mixture to reflux (approximately 101°C) and maintain reflux for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

-

Purification:

-

Pour the reaction mixture into a large volume of cold water with vigorous stirring. The benzoxazine monomer will precipitate as a solid.

-

Filter the precipitate and wash it several times with water to remove unreacted starting materials and impurities.

-

Dissolve the crude product in dichloromethane and wash with a 1M NaOH solution to remove any unreacted phenol, followed by washing with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

The resulting solid is the purified benzoxazine monomer. Further purification can be achieved by recrystallization from a suitable solvent like ethanol.

-

-

Polymerization:

-

Place the purified monomer in a mold and cure in an oven with the following temperature profile: 1 hour at 160°C, 1 hour at 180°C, 2 hours at 200°C, and a final post-cure at 220°C for 1 hour.

-

Standard Protocols for Material Characterization

To validate the performance of the newly synthesized materials, a suite of standard characterization techniques should be employed.

Structural and Thermal Analysis

| Technique | Purpose | Sample Preparation | Key Parameters to Measure |

| FTIR Spectroscopy | Confirm functional groups and reaction completion. | Cured solid sample (KBr pellet or ATR). | Disappearance of oxazine ring peak (~930 cm⁻¹), appearance of phenolic -OH broad peak (~3400 cm⁻¹). |

| NMR Spectroscopy | Elucidate the precise structure of the monomer. | Monomer dissolved in a suitable deuterated solvent (e.g., CDCl₃). | Chemical shifts confirming the benzoxazine ring structure. |

| Differential Scanning Calorimetry (DSC) | Determine curing temperature and glass transition temperature (Tg). | 5-10 mg of monomer or cured polymer in an aluminum pan. | Exothermic curing peak (monomer), Tg (cured polymer). |

| Thermogravimetric Analysis (TGA) | Evaluate thermal stability and char yield. | 5-10 mg of cured polymer in a ceramic pan. | Onset of degradation temperature (Td), temperature of maximum decomposition rate, char yield at 800°C. |

Flame Retardancy and Mechanical Testing

| Technique | Purpose | Standard Method | Key Parameters to Measure |

| UL-94 Vertical Burn Test | Assess flammability and self-extinguishing properties. | ASTM D3801 | V-0, V-1, or V-2 rating. |

| Limiting Oxygen Index (LOI) | Determine the minimum oxygen concentration to support combustion. | ASTM D2863 | LOI value (%). |

| Cone Calorimetry | Measure heat release rate and smoke production. | ASTM E1354 | Peak Heat Release Rate (pHRR), Total Heat Release (THR), Smoke Production Rate (SPR). |

| Dynamic Mechanical Analysis (DMA) | Measure viscoelastic properties (storage modulus, loss modulus, tan δ). | ASTM D4065 | Storage Modulus (E'), Tan δ peak (related to Tg). |

Diagram: Characterization Workflow

Caption: A standard workflow for the comprehensive characterization of new polymers.

Conclusion and Future Outlook

This compound represents a highly promising, yet underexplored, monomer for the development of advanced polymer systems. Its intrinsic molecular architecture provides a direct pathway to materials with superior thermal stability and flame retardancy without resorting to halogenated additives. The protocols outlined in this guide provide a robust starting point for researchers to synthesize and characterize novel epoxy and polybenzoxazine systems based on this versatile building block. Future research should focus on optimizing curing cycles, exploring blends with other high-performance polymers, and synthesizing a wider range of derivatives to further tune material properties for specific applications in aerospace, electronics, and automotive industries.

References

-

Soujanya, C. & Madhavi, K. (2025). Synthesis and Evaluation of Novel 5-{[2-Cyano-3-(substituted phenyl)prop-2-enoyl]amino}-2-hydroxy Benzoic Acid. Asian Journal of Chemistry, 37(12), 3191-3198. [Link]

-

Meiyappan, M. (Date unavailable). Antioxidant Activity of Synthetic Polymers of Phenolic Compounds. PMC - NIH. [Link]

-

Asiri, A. M., et al. (2022). Synthesis and Structure Determination of 2-Cyano-3-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acrylamide. MDPI. [Link]

-

DrugBank. (Date unavailable). 2-cyano phenol | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry. [Link]

- Google Patents. (Date unavailable). US3496211A - Preparation of cyanoalkylated phenols by the reaction of a metal cyanide and hydroxy benzyl phenols.

-

Wang, X., et al. (2024). Cyano group‐containing DOPO derivative for improving the flame retardancy, smoke suppression, and mechanical properties of epoxy resins. Wiley Online Library. [Link]

-

Al-Furjan, M. S. H., et al. (Date unavailable). Advanced Carbon Materials Derived from Polybenzoxazines: A Review. PMC - NIH. [Link]

-

Rahman, M. M. & Alfaifi, S. Y. (2021). Fabrication of Novel and Potential Selective 4-Cyanophenol Chemical Sensor Probe Based on Cu-Doped Gd2O3 Nanofiber Materials Modified PEDOT:PSS Polymer Mixtures with Au/µ-Chip for Effective Monitoring of Environmental Contaminants from Various Water Samples. MDPI. [Link]

-

Anderson, H. C. (1961). THERMAL DEGRADATION OF PHENOLIC POLYMERS. DTIC. [Link]

-

Environmental Protection Agency. (2025). 2'-Cyano-5-fluoro[1,1'-biphenyl]-3-carboxylic acid. [Link]

- Google Patents. (Date unavailable).

-

Telli, A. H. (2021). PREPARATION AND CHARACTERIZATION OF POLYBENZOXAZINE INVOLVING VARIOUS ADDITIVES. Middle East Technical University. [Link]

-

ResearchGate. (2024). Cyano group‐containing DOPO derivative for improving the flame retardancy, smoke suppression, and mechanical properties of epoxy resins. [Link]

-

Matsukawa, K. & Inoue, H. (Date unavailable). Synthesis of ~,co-bis(p-hydroxyphenyl ) polysiloxanes. [Link]

-

ResearchGate. (2020). An electrochemical sensing of phenolic derivative 4-Cyanophenol in environmental water using a facile-constructed Aurivillius-structured Bi 2 MoO 6. [Link]

-

Organic Syntheses. (Date unavailable). Cyanic acid, phenyl ester. [Link]

-

Patsnap Eureka. (2011). Triazine-containing benzoxazine, triazine-containing benzoxazine polymer, and preparation method thereof. [Link]

- Google Patents. (Date unavailable).

-

National Volatiles & Essential Oils. (2021). Synthesis, Studying The Thermal Properties Of Some New Monemers And Polymers By Ring Opening. [Link]

-

Max Planck Innovation. (2025). Bifunctional Catalyst for Phenol Production via Decarboxylation. [Link]

-

Wang, X., et al. (2021). Synthesis of a Cyclophosphazene Derivative Containing Multiple Cyano Groups for Electron-Beam Irradiated Flame-Retardant Materials. MDPI. [Link]

-

Santhi, J. R., et al. (2011). Synthesis, characterization and biological applications of poly meta amino phenol and its nano compound. Der Pharma Chemica. [Link]

-

Gude, M., et al. (2024). The Effect of Aging Process Conditions on the Thermal Properties of Poly(Dimethylsiloxane)-Based Silicone Rubber. MDPI. [Link]

-

Rahman, M. M. & Alfaifi, S. Y. (2021). Fabrication of Novel and Potential Selective 4-Cyanophenol Chemical Sensor Probe Based on Cu-Doped Gd2O3 Nanofiber Materials Modified PEDOT:PSS Polymer Mixtures with Au/µ-Chip for Effective Monitoring of Environmental Contaminants from Various Water Samples. PMC - NIH. [Link]

- Google Patents. (Date unavailable).

-

LibreTexts. (2023). 27.8: Polymers and Polymerization Reactions. [Link]

-

Takeichi, T. & Agag, T. (2008). High Performance Polybenzoxazines as a Novel Type of Phenolic Resin. [Link]

-

Changfu Chemical. (Date unavailable). Cyano Silanes. [Link]

-

Toxics Use Reduction Institute. (Date unavailable). Sustainable Routes to Non-Halogenated Flame Retardants Based on Phenolic Monomers. [Link]

-

ChemBK. (2024). 2-cyano phenol. [Link]

-

Dvornic, P. R. (Date unavailable). High Temperature Stability of Polysiloxanes. Gelest, Inc. [Link]

- Google Patents. (Date unavailable). CN1442404A - Method of preparing p-cyanophenol like compound.

- Google Patents. (Date unavailable). CN101781235B - Method for preparing 2-cyanophenol.

-

Bapat, A. A., et al. (2026). Structure–Property Relationships of Aryl Ether Diamine-Based Benzoxazines: Role of Aromatic Substitution and Molecular Weight Between Crosslinks. MDPI. [Link]

- Google Patents. (Date unavailable). US6376080B1 - Method for preparing polybenzoxazine.

-

Atlantis Press. (2021). Synthesis, Characterization, and Antioxidant Activity of 2-methoxy-4 - ((4-methoxy phenyl imino) -methyl) phenol compounds. [Link]

- Google Patents. (Date unavailable).

-

Journal of Chemical Technology and Metallurgy. (2025). GRAPHENE OXIDE-BASED HYDROGEL IN PHENOL SENSORS. [Link]

-

Zhang, H., et al. (2021). Synthesis and Thermal Degradation Study of Polyhedral Oligomeric Silsesquioxane (POSS) Modified Phenolic Resin. PMC - NIH. [Link]

-

eScholarship. (Date unavailable). Phenolic-enabled nanotechnology: versatile particle engineering for biomedicine. [Link]

Sources

- 1. Antioxidant Activity of Synthetic Polymers of Phenolic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Advanced Carbon Materials Derived from Polybenzoxazines: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. EP0837892B1 - Phenolic polymers made by aralkylation reactions - Google Patents [patents.google.com]

- 4. apps.dtic.mil [apps.dtic.mil]

- 5. mdpi.com [mdpi.com]

- 6. onlinelibrary.wiley.com [onlinelibrary.wiley.com]

- 7. researchgate.net [researchgate.net]

- 8. turi.org [turi.org]

- 9. Synthesis and Thermal Degradation Study of Polyhedral Oligomeric Silsesquioxane (POSS) Modified Phenolic Resin - PMC [pmc.ncbi.nlm.nih.gov]

- 10. open.metu.edu.tr [open.metu.edu.tr]

- 11. dataset-dl.liris.cnrs.fr [dataset-dl.liris.cnrs.fr]

Technical Application Note: Antimicrobial Profiling of 2-Cyano-5-(3-hydroxyphenyl)phenol

Executive Summary

This technical guide outlines the standardized protocol for evaluating the antimicrobial efficacy of 2-Cyano-5-(3-hydroxyphenyl)phenol (hereafter referred to as CPP-25 ).

CPP-25 represents a class of biaryl phenolic nitriles . While the phenolic hydroxyl groups suggest mechanisms involving membrane disruption or enzyme inhibition (e.g., FabI inhibition), the nitrile moiety introduces polarity that may influence cell wall penetration. Testing this compound requires specific deviations from standard optical density (OD) protocols due to two critical factors:

-

Solubility: High hydrophobicity requires Dimethyl Sulfoxide (DMSO) solubilization, necessitating strict solvent controls.

-

Assay Interference: Phenolic oxidation can darken media, and intrinsic fluorescence may interfere with metabolic dyes.

This protocol utilizes the Resazurin Microtiter Assay (REMA) as the primary screening method, offering superior sensitivity over OD600 measurements for this chemical class.

Pre-Analytical Phase: Compound & Strain Preparation

Compound Reconstitution

Phenolic nitriles are prone to precipitation in aqueous media.

-

Stock Solution: Dissolve CPP-25 to 10 mg/mL (10,000 µg/mL) in 100% DMSO (molecular biology grade).

-

Storage: Aliquot into amber glass vials (phenols are light-sensitive) and store at -20°C.

-

Working Solution: Prepare fresh on the day of the assay.

Bacterial Strain Selection

To validate broad-spectrum activity, the following panel is recommended (CLSI/EUCAST standard reference strains):

-

Staphylococcus aureus ATCC 29213 (Gram-positive reference)[1]

-

Escherichia coli ATCC 25922 (Gram-negative reference)[2]

-

Pseudomonas aeruginosa ATCC 27853 (Permeability barrier control)[2]

Protocol I: Minimum Inhibitory Concentration (MIC) via REMA

Rationale: The REMA method uses resazurin (blue, non-fluorescent), which is reduced by viable bacteria to resorufin (pink, fluorescent). This bypasses errors caused by CPP-25 precipitation or color changes that confound traditional turbidity tests.

Experimental Workflow Diagram

Figure 1: Workflow for Resazurin Microtiter Assay (REMA). Critical path involves precise dilution to prevent solvent toxicity.

Detailed Methodology

Materials:

-

96-well plates (Black-walled, clear bottom for fluorescence/visual check).

-

Cation-Adjusted Mueller-Hinton Broth (CAMHB).

-

Resazurin sodium salt (0.015% w/v in sterile PBS).

Step-by-Step Procedure:

-

Column Setup:

-

Cols 1-10: Test Compound (CPP-25).

-

Col 11: Growth Control (Bacteria + Media + DMSO solvent match).

-

Col 12: Sterility/Background Control (Media + Compound only). Crucial for phenols.

-

-

Dilution Series:

-

Add 100 µL of CAMHB to all wells in Columns 1-10.

-

Add 100 µL of 2x Working Solution of CPP-25 to Column 1.

-

Perform 1:2 serial dilutions from Col 1 to Col 10. Discard the final 100 µL from Col 10.

-

Note: Ensure final DMSO concentration is ≤ 1% (v/v) to prevent false positives.

-

-

Inoculation:

-

Adjust bacterial culture to 0.5 McFarland standard (~1.5 x 10^8 CFU/mL).

-

Dilute 1:100 in CAMHB to reach ~1 x 10^6 CFU/mL.

-

Add 100 µL of this inoculum to wells in Cols 1-11.

-

Final Assay Volume: 200 µL. Final Inoculum: 5 x 10^5 CFU/mL.

-

-

Incubation:

-

Seal plate with breathable film. Incubate at 37°C for 18–24 hours (aerobic).

-

-

Development:

-

Add 30 µL of 0.015% Resazurin solution to all wells.

-

Incubate for 1–4 hours. Monitor for color change (Blue → Pink).

-

-

Data Acquisition:

-

Visual: MIC is the lowest concentration preventing the color change to pink.

-

Fluorometric: Read at Ex 560nm / Em 590nm.

-

Protocol II: Minimum Bactericidal Concentration (MBC)

Rationale: Phenols can be bacteriostatic or bactericidal depending on concentration. This step distinguishes the two.

-

Identify the MIC wells from Protocol I.

-

Sample 10 µL from the MIC well, and from all wells with concentrations above the MIC.

-

Spot these samples onto Tryptic Soy Agar (TSA) plates.

-

Incubate at 37°C for 24 hours.

-

Interpretation:

-